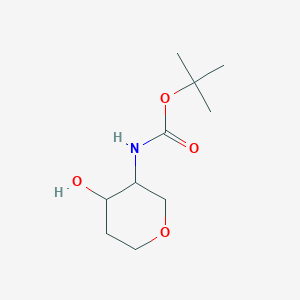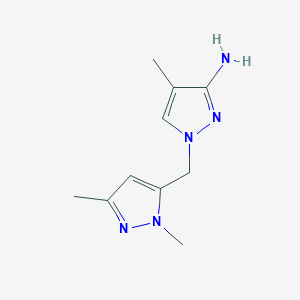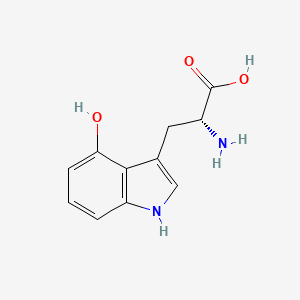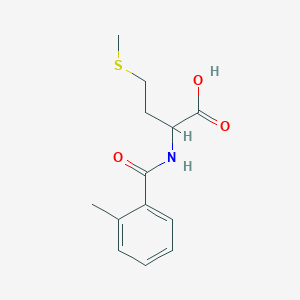
N-(2-Methylbenzoyl)methionine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methylbenzoyl)methionine is a compound that combines the structural features of methionine, an essential amino acid, and a 2-methylbenzoyl group Methionine plays a crucial role in protein synthesis and various metabolic processes, while the 2-methylbenzoyl group introduces aromatic properties to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylbenzoyl)methionine typically involves the acylation of methionine with 2-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
Industrial production of (2-Methylbenzoyl)methionine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, would be employed to achieve the desired product specifications.
化学反应分析
Types of Reactions
(2-Methylbenzoyl)methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-methylbenzoyl moiety can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
科学研究应用
(2-Methylbenzoyl)methionine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and its role in methionine metabolism.
Industry: Utilized in the production of pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The mechanism of action of (2-Methylbenzoyl)methionine involves its interaction with various molecular targets and pathways. The methionine moiety can participate in protein synthesis and methylation reactions, while the 2-methylbenzoyl group can interact with aromatic receptors and enzymes. The compound’s effects are mediated through its incorporation into proteins and its role in metabolic pathways, such as the methionine cycle and transsulfuration pathway.
相似化合物的比较
Similar Compounds
Methionine: An essential amino acid involved in protein synthesis and methylation reactions.
2-Methylbenzoic Acid: An aromatic compound used in organic synthesis and as a precursor for various derivatives.
S-Adenosylmethionine (SAM): A derivative of methionine that serves as a universal methyl donor in numerous biochemical reactions.
Uniqueness
(2-Methylbenzoyl)methionine is unique due to its combination of methionine and 2-methylbenzoyl functionalities. This dual nature allows it to participate in both amino acid metabolism and aromatic chemistry, making it a versatile compound for various applications. Its unique structure also provides distinct reactivity patterns and potential biological activities not observed in its individual components.
属性
CAS 编号 |
65054-80-0 |
|---|---|
分子式 |
C13H17NO3S |
分子量 |
267.35 g/mol |
IUPAC 名称 |
2-[(2-methylbenzoyl)amino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-10(9)12(15)14-11(13(16)17)7-8-18-2/h3-6,11H,7-8H2,1-2H3,(H,14,15)(H,16,17) |
InChI 键 |
FHRIVDXDDZJHQI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[(1R,2S)-2-formylcyclopentyl]carbamate](/img/structure/B13647796.png)
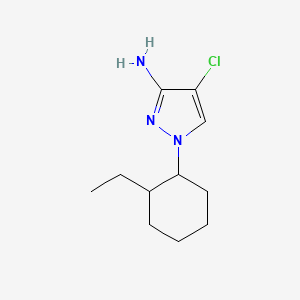


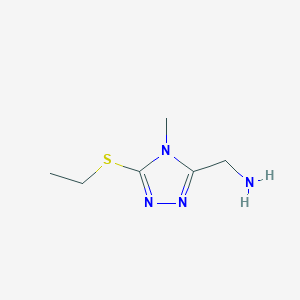
![4-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13647818.png)
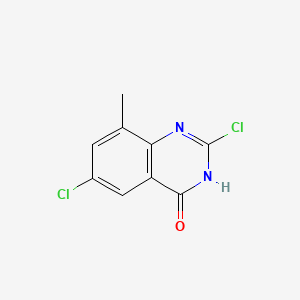
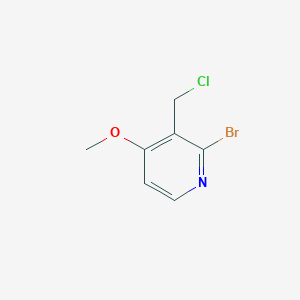
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13647825.png)
![4-[3-[4-[3,5-bis(4-formylphenyl)phenyl]phenyl]-5-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13647834.png)
